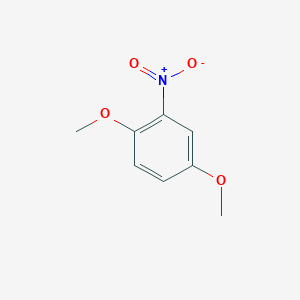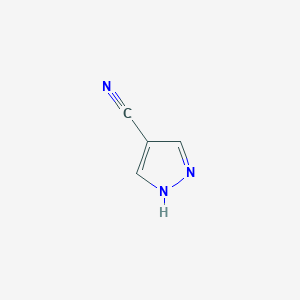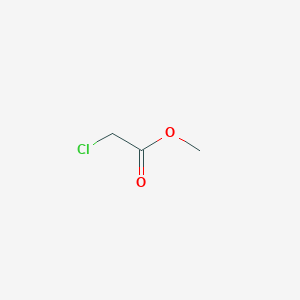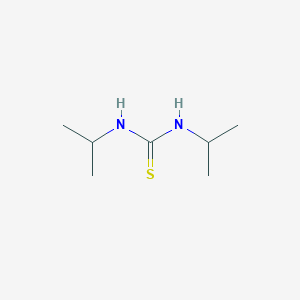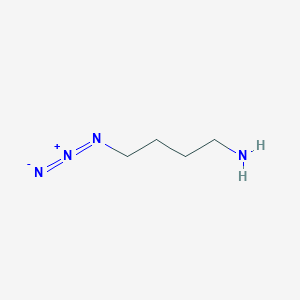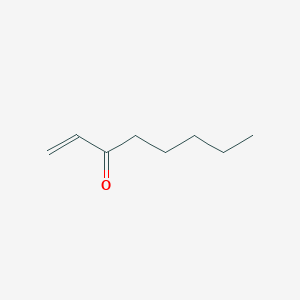
2,6-Dimethylquinoline
Overview
Description
2,6-Dimethylquinoline is an organic compound with the molecular formula C11H11N. It is a derivative of quinoline, characterized by the presence of two methyl groups at the 2 and 6 positions on the quinoline ring. This compound is also known by other names such as p-toluquinaldine and 6-methylquinaldine . It is a crystalline solid with a melting point of 57-59°C and a boiling point of 266-267°C .
Mechanism of Action
Target of Action
The primary targets of 2,6-Dimethylquinoline are the Cytochrome P450 enzymes , specifically CYP1A2 and CYP2B6 . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
This compound acts as an inhibitor of the Cytochrome P450 enzymes. It binds to the active site of these enzymes, preventing them from catalyzing their usual reactions . The IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme’s activity, are 3.3 µM for CYP1A2 and 480 µM for CYP2B6 .
Biochemical Pathways
The inhibition of CYP1A2 and CYP2B6 by this compound affects the metabolism of various substances within the body. These enzymes are involved in the metabolism of drugs, toxins, and endogenous compounds. By inhibiting these enzymes, this compound can alter the rate at which these substances are metabolized, potentially leading to changes in their effects .
Pharmacokinetics
Given its role as a cyp1a2 and cyp2b6 inhibitor, it is likely that it undergoes hepatic metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific substances being metabolized by CYP1A2 and CYP2B6. By inhibiting these enzymes, this compound can affect the pharmacokinetics of drugs metabolized by these enzymes, potentially leading to altered drug efficacy and toxicity .
Biochemical Analysis
Biochemical Properties
2,6-Dimethylquinoline plays a significant role in biochemical reactions, primarily as an inhibitor of cytochrome P450 enzymes. It has been identified as a potential inhibitor of cytochrome P450 1A2 (CYP1A2) with an IC50 value of 3.3 μM . Additionally, it inhibits cytochrome P450 2B6 (CYP2B6) activity with an IC50 of 480 μM . These interactions suggest that this compound can modulate the metabolism of various substrates processed by these enzymes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting cytochrome P450 enzymes, it can alter the metabolic processing of drugs and endogenous compounds, potentially affecting cell function and viability. The inhibition of CYP1A2 and CYP2B6 can lead to changes in the levels of reactive oxygen species (ROS) and other metabolites, impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with cytochrome P450 enzymes. This binding inhibits the enzymatic activity of CYP1A2 and CYP2B6, leading to reduced metabolism of their substrates. The inhibition of these enzymes can result in altered gene expression and changes in the cellular redox state, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to air and light may lead to degradation, potentially reducing its inhibitory potency. Long-term studies have shown that this compound can maintain its inhibitory effects on cytochrome P450 enzymes over extended periods, although the exact duration of stability may vary .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it effectively inhibits cytochrome P450 enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and oxidative stress . Threshold effects have been observed, where the inhibitory potency increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of cytochrome P450 enzymes. It interacts with CYP1A2 and CYP2B6, affecting the metabolism of various substrates, including drugs and endogenous compounds. This interaction can lead to changes in metabolic flux and metabolite levels, potentially impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. Its lipophilic nature allows it to cross cellular membranes easily, facilitating its distribution to various cellular compartments. The compound may also interact with binding proteins that influence its localization and accumulation within specific tissues .
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The compound’s activity and function are closely associated with its presence in the endoplasmic reticulum, where it can effectively inhibit cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylquinoline can be synthesized through various methods. One common method involves the Skraup synthesis, which starts with the Michael addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to yield quinoline derivatives . Another method involves the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in the presence of triethylamine in ethanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
2,6-Dimethylquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,7-Dimethylquinoline
- 6-Methylquinoline
- 8-Nitroquinoline
- 7-Methylquinoline
Comparison: 2,6-Dimethylquinoline is unique due to its specific inhibitory effects on CYP1A2 and CYP2B6 enzymes. While other methylquinoline derivatives may also exhibit biological activity, the position of the methyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2,6-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-3-6-11-10(7-8)5-4-9(2)12-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPSZKIOGBRMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044153 | |
| Record name | 2,6-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2,6-Dimethylquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9956 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
877-43-0 | |
| Record name | 2,6-Dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DIMETHYLQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KST0M1T4MB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



